

# Comprehensive Analytical Guide: Ametoctradin PESTANAL Standard - Protocols, Applications, and Safety

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## Compound Focus: Ametoctradin

CAS No.: 865318-97-4

Cat. No.: S518383

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## Introduction to Ametoctradin

**Ametoctradin** is a novel triazolopyrimidine fungicide belonging to the **FRAC group 45** classification, specifically developed as an **oomycete-specific fungicide** that effectively controls economically significant pathogens such as *Plasmopara viticola* in grapes and *Phytophthora infestans* in potatoes and tomatoes. Discovered and developed by BASF in 2010, **ametoctradin** represents a **new class of chemistry** known as triazolopyrimidylamines, distinguished by its unique mode of action as a potent inhibitor of the mitochondrial bc1 complex (complex III) in the electron transport chain of oomycetes. This inhibition disrupts **cellular energy production** by preventing ATP synthesis, leading to effective control of target pathogens without demonstrating cross-resistance to other fungicide classes such as Qo inhibitors, phenylamides, and carboxylic acid amides. [1] [2]

The **PESTANAL Ametoctradin analytical standard** is a high-purity reference material specifically designed for analytical applications and quality control in both agricultural and environmental monitoring contexts. As an analytical standard, it serves as a **critical benchmark** for residue analysis, method development, and validation studies, particularly given the expanding global registration and use of **ametoctradin** in various crops. With the **increasing regulatory focus** on food safety and environmental

protection, reliable analytical methods for **ametoctradin** detection and quantification have become essential tools for compliance monitoring and risk assessment programs worldwide. [3] [1]

## Chemical and Physical Properties

**Ametoctradin** possesses distinct **physicochemical properties** that influence its environmental behavior, analytical detection, and fungicidal activity. Understanding these characteristics is fundamental for developing effective analytical methods and understanding its environmental fate. The compound exhibits **low aqueous solubility** but demonstrates varying solubility in different organic solvents, reflecting its hydrophobic nature. These properties significantly impact method development for residue analysis, particularly in selecting appropriate extraction solvents and cleanup procedures for different matrices. [4]

Table 1: Fundamental Physicochemical Properties of **Ametoctradin**

Property	Value	Conditions	Reference
Chemical Name	5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine	-	[4]
CAS Registry Number	865318-97-4	-	[3] [4]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> N <sub>5</sub>	-	[3] [4]
Molecular Mass	275.39 g/mol	-	[4]
Melting Point	198°C	-	[4]
Water Solubility	0.15 mg/L	20°C, pH 7	[4]
Octanol-Water Partition Coefficient (Log P)	4.4	20°C, pH 7	[4]
Solubility in Organic Solvents			
- Methanol	7200 mg/L	20°C	[4]
- Toluene	100 mg/L	20°C	[4]

Property	Value	Conditions	Reference
- Ethyl acetate	800 mg/L	20°C	[4]
- Acetone	1900 mg/L	20°C	[4]

The **structural features** of **ametoctradin** include a triazolopyrimidine core with ethyl and octyl side chains at specific positions, contributing to its biological activity and physicochemical behavior. The **SMILES notation** (CCCCCCCCc1c(CC)nc2cnnc1N) and **InChIKey** (GGKQIOFASHYUJZ-UHFFFAOYSA-N) provide unique molecular identifiers essential for database registration and computational studies. The **high log P value** indicates strong lipophilicity, which correlates with its tendency to accumulate in fatty tissues and influences its environmental distribution and degradation patterns. These properties collectively inform analytical method development, particularly in selecting appropriate extraction solvents, chromatographic conditions, and detection techniques. [3] [4]

## Analytical Methods for Ametoctradin

### Overview of Analytical Techniques

The analysis of **ametoctradin** residues in various matrices employs several **chromatographic techniques**, with HPLC and gas chromatography (GC) being suitable for standard analytical applications according to the PESTANAL specification. However, for complex matrices such as food commodities and environmental samples, more advanced techniques are required to achieve the necessary **sensitivity and selectivity**. **Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)** has emerged as the most powerful analytical tool for **ametoctradin** determination, offering superior resolution, rapid analysis times, and enhanced detection capabilities compared to conventional HPLC with photodiode array (PDA) detection. The **multiple reaction monitoring (MRM)** mode in tandem MS significantly improves signal-to-noise ratios, thereby lowering detection limits and providing confident compound identification through characteristic ion transitions. [3] [1]

Table 2: Analytical Techniques for **Ametoctradin** Determination

Analytical Technique	Application Context	Key Advantages	Limitations
HPLC-PDA	Residue analysis in grape, pepper, hulled rice, potato	Widely accessible instrumentation; Suitable for standard analysis	Limited sensitivity and selectivity for complex matrices
UPLC-MS/MS	Multi-residue analysis in fruits, vegetables; Environmental monitoring	High sensitivity and selectivity; Rapid analysis (<5 min); Confident compound identification	Higher instrument cost; Requires specialized operator training
GC-MS	Potential alternative technique	Complementary confirmation; Different selectivity	Not specifically validated in literature; May require derivation

## Optimized UPLC-MS/MS Parameters

For **sensitive determination** of **ametoctradin** residues in complex matrices, UPLC-MS/MS with electrospray ionization (ESI) in positive mode has been demonstrated as the most effective approach. Under optimized conditions, **ametoctradin** produces a predominant **[M+H]<sup>+</sup> precursor ion** at m/z 276.2, with the most abundant product ion transition at m/z 276.2 → 136.1 used for quantification, and a confirmatory transition at m/z 276.2 → 122.1 providing additional identification confidence. The **chromatographic separation** is typically achieved using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 μm) with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, employing a gradient elution program from 10% to 90% B over 5 minutes. This optimized configuration enables **baseline separation** of **ametoctradin** from matrix interferences with a total run time of less than 5 minutes, making it suitable for high-throughput analysis in monitoring programs. [1]

The **ionization efficiency** of **ametoctradin** is significantly higher in positive ESI mode compared to negative mode, resulting in enhanced sensitivity with detection limits surpassing those achievable with conventional HPLC-PDA methods. Method validation studies have demonstrated that this UPLC-MS/MS approach achieves **impressive sensitivity** with limit of quantitation (LOQ) values ranging from 0.032 to 0.135 μg/kg across various fruit and vegetable matrices, substantially below the established maximum

residue levels (MRLs). The method exhibits **excellent linearity** ( $R^2 > 0.99$ ) across a concentration range of 0.5-100 µg/L, with precision values (relative standard deviations) typically below 15% and accurate recovery rates ranging from 70% to 120%, meeting international validation criteria for pesticide residue analysis. [1]

## Sample Preparation and Extraction Protocols

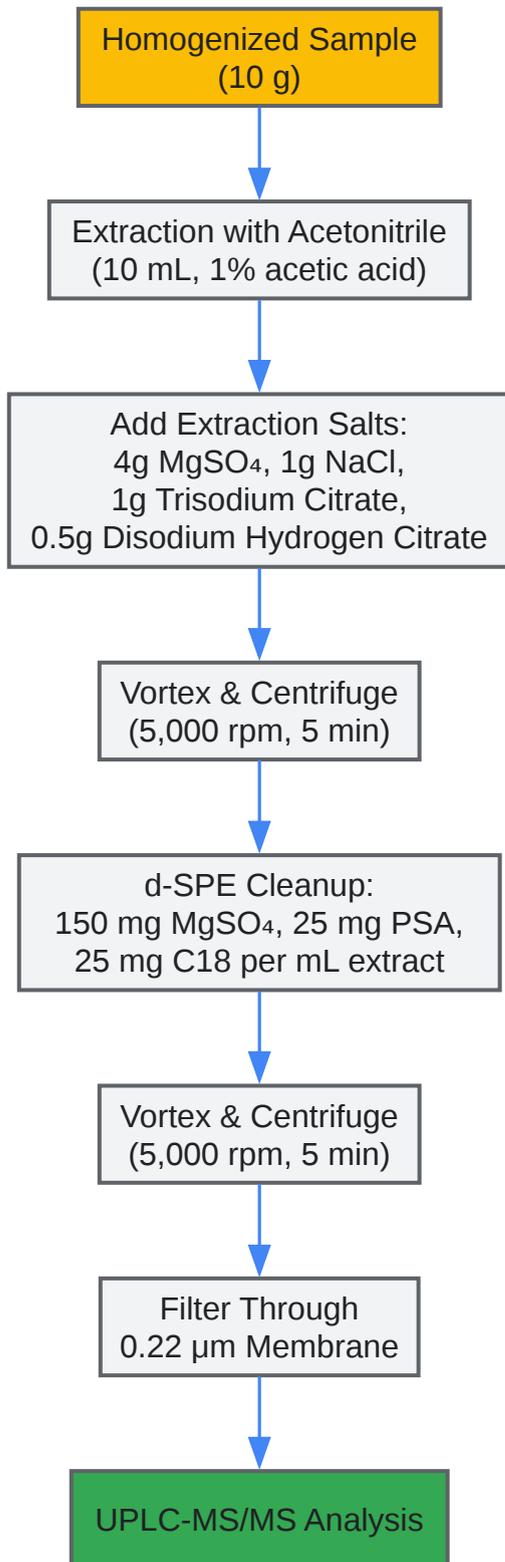
### Modified QuEChERS Method for Plant Matrices

The **Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)** method has been successfully adapted for **ametoctradin** extraction from various fruit and vegetable matrices, including apples, grapes, cucumbers, tomatoes, and cabbage. This approach offers significant advantages over traditional extraction techniques, including **high recovery rates** for a wide polarity range of pesticides, reduced solvent consumption, and increased sample throughput. The modified QuEChERS protocol begins with homogenizing 10 g of representative sample with 10 mL of **acetonitrile** containing 1% acetic acid in a 50 mL centrifuge tube, followed by the addition of extraction salts typically comprising 4 g anhydrous magnesium sulfate ( $MgSO_4$ ), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. After vigorous shaking and centrifugation, the **extract purification** employs a dispersive solid-phase extraction (d-SPE) step using 150 mg  $MgSO_4$ , 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent per mL of extract, effectively removing various matrix interferences such as fatty acids, sugars, and pigments. [1]

The **selection of acetonitrile** as the extraction solvent has been shown to provide superior recovery rates for **ametoctradin** compared to methanol, particularly when acidified with 1% acetic acid, which enhances the extraction efficiency and stability of the target compound. For matrices with high pigment content (e.g., grapes), the addition of **graphitized carbon black (GCB)** to the d-SPE cleanup is recommended to remove chlorophyll and other pigments, though caution is needed as GCB can potentially adsorb planar pesticide molecules. The optimized QuEChERS method achieves **consistently high recovery rates** of 70-120% with precision values below 15% RSD, meeting the acceptance criteria established by international validation guidelines for pesticide residue analysis. This efficient sample preparation approach, combined with UPLC-MS/MS detection, provides a robust analytical workflow for monitoring **ametoctradin** residues in compliance with established maximum residue levels (MRLs). [1]

## Extraction Workflow Visualization

The following diagram illustrates the comprehensive sample preparation workflow for **ametoctradin** analysis in fruit and vegetable matrices using the modified QuEChERS approach:



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Figure 1: QuEChERS Sample Preparation Workflow for **Ametoctradin** Analysis

## Environmental Fate and Degradation

### Biodegradation Pathways

**Ametoctradin** undergoes **microbial degradation** in soil environments, with studies demonstrating approximately 81% degradation within 72 hours under optimized in vitro conditions using packed-bed bioreactor systems, compared to a half-life of approximately 2 weeks in ex vivo soil systems. This **accelerated biodegradation** is primarily mediated by specific bacterial communities, particularly members of the order **Burkholderiales**, which are well-characterized degraders of xenobiotic compounds. The degradation process involves the progressive transformation of the parent compound through four major metabolites (designated M650F01, M650F02, M650F03, and M650F04), characterized by the **stepwise modification** of the long aliphatic chain while the amine ring structures remain largely intact. Among these metabolites, M650F03 appears as the predominant degradation product across various soil types, suggesting a conserved metabolic pathway in different environmental conditions. [5]

The **composition of soil microbial communities** significantly influences **ametoctradin** degradation rates and pathways. Studies comparing different agricultural soils have revealed that treatment with **ametoctradin** correlates with a significant increase in the relative abundance of known pesticide-degrading genera, including *Mycobacterium*, *Rhodococcus*, *Comamonas*, *Burkholderia*, *Variovorax*, *Methylibium*, and *Pseudomonas*. Many of these taxa were below detection limits in untreated soils but became prominent following **ametoctradin** application, indicating **specialized microbial adaptation** to utilize the fungicide as a carbon and energy source. This microbial response facilitates the natural attenuation of **ametoctradin** in agricultural soils and reduces the potential for long-term accumulation or persistence in the environment. [5]

### Environmental Fate Assessment

**Ametoctradin** exhibits **low to moderate persistence** in agricultural soils, with its degradation rate influenced by soil type, microbial community composition, and environmental conditions. The compound possesses a **low aqueous solubility** (0.15 mg/L at 20°C, pH 7) and **high adsorption coefficient** ( $K_{oc}$ ), resulting in limited mobility in most agricultural soils and a consequently low risk of leaching to groundwater. However, under certain conditions in aquatic systems, particularly where specific microbial degraders are absent, **ametoctradin** can demonstrate extended persistence, highlighting the importance of

environmental factors in determining its fate. Based on its chemical properties and environmental behavior, **ametoctradin** generally presents a **low to moderate toxicity** to non-target organisms and biodiversity, though its classification as a "forever chemical" by some regulatory frameworks underscores the need for continued environmental monitoring. [5] [4]

Table 3: Environmental Fate Properties of **Ametoctradin**

Parameter	Value/Rating	Interpretation	Reference
Soil Persistence	Low to moderate	Half-life of ~2 weeks in ex vivo soils; 81% degradation in 72h in bioreactor	[5]
Aqueous Solubility	0.15 mg/L at 20°C	Low solubility; limited mobility in soil	[4]
Groundwater Leaching Potential	Low	Based on high Koc and low solubility	[4]
Aquatic Persistence	Variable	Can persist under certain conditions	[4]
Primary Degradation Pathway	Microbial biodegradation	Burkholderiales key degraders	[5]
Main Metabolites	M650F01, M650F02, M650F03, M650F04	M650F03 predominates in most soils	[5]

## Regulatory Status and Safety Profile

### Toxicity and Risk Assessment

**Ametoctradin** demonstrates a **favorable toxicological profile** based on comprehensive risk assessment evaluations. In toxicity testing, no single-dose or repeated-dose studies performed by any route of exposure produced significant toxic effects up to or within 75-80% of the limit dose (1000 mg/kg/day). Critically, there is **no evidence of carcinogenicity** or mutagenicity, leading regulatory agencies including the U.S. Environmental Protection Agency (EPA) to classify **ametoctradin** as "Not Likely to Be Carcinogenic to

Humans." The compound has been thoroughly evaluated for its potential impact on infant and children's health, with special consideration given to their heightened susceptibility, and conclusions indicate that dietary exposure to residues resulting from approved agricultural practices is unlikely to present a risk to consumer health, including these vulnerable subpopulations. [6]

The **risk assessment conclusion** by the European Food Safety Authority (EFSA) further supports the safety of **ametoctradin**, stating that "the dietary intake of residues in food of plant and animal origin (including honey) resulting from the use of **ametoctradin** according to the existing agricultural practices is unlikely to present a risk to consumer health." This comprehensive safety evaluation encompasses all anticipated dietary exposures, including those through drinking water and residential settings, though it explicitly excludes occupational exposure scenarios. The compound's classification under the **Warning** signal word and Acute Tox. 4 Oral hazard classification indicates moderate acute toxicity, requiring appropriate handling precautions during laboratory use but presenting minimal concerns regarding dietary exposure through food residues. [7] [6]

## Global Regulatory Status

**Ametoctradin** has gained **regulatory approval** in numerous countries worldwide, including the United States, European Union member states, and various Latin American nations. In the European Union, **ametoctradin** is approved under Regulation (EC) No 1107/2009, with the current approval expiration date set for December 31, 2025. Notably, **ametoctradin** is **not listed** as a candidate for substitution in the EU, indicating that regulatory authorities have not identified concerning properties that would warrant replacement with alternative substances. The establishment of **maximum residue levels (MRLs)** across various commodity groups facilitates international trade while ensuring consumer protection, with ongoing evaluations for additional commodities as new use patterns emerge. [4] [7]

Table 4: Established Maximum Residue Levels (MRLs) for **Ametoctradin**

Commodity	MRL (ppm)	Regulatory Reference
Brassica, head and stem, subgroup 5A	9.0	40 CFR 180.663 [8]
Brassica, leafy greens, subgroup 5B	50	40 CFR 180.663 [8]

Commodity	MRL (ppm)	Regulatory Reference
Grape	4.0	40 CFR 180.663 [8]
Grape, raisin	8.0	40 CFR 180.663 [8]
Hop, dried cones	100	40 CFR 180.663 [8]
Onion, bulb, subgroup 3-07A	1.5	40 CFR 180.663 [8]
Onion, green, subgroup 3-07B	20.0	40 CFR 180.663 [8]
Vegetable, cucurbit, group 9	3.0	40 CFR 180.663 [8]
Vegetable, fruiting, group 8-10	1.5	40 CFR 180.663 [8]
Vegetable, leafy, except Brassica, group 4	40.0	40 CFR 180.663 [8]
Vegetable, tuberous and corm, subgroup 1C	0.05	40 CFR 180.663 [8]
Honey	0.0025	EFSA Journal [7]

## Conclusion

**Ametoctradin** represents a **significant advancement** in oomycete disease control, with its unique triazolopyrimidine chemistry and specific mode of action as a mitochondrial respiration inhibitor. The **PESTANAL analytical standard** provides researchers with a high-quality reference material essential for method development, residue monitoring, and environmental fate studies. The optimized analytical methodologies detailed in this document, particularly the modified QuEChERS extraction combined with UPLC-MS/MS detection, offer **robust analytical protocols** capable of achieving the sensitivity and selectivity required for compliance monitoring with established regulatory limits. [3] [1]

The **comprehensive safety profile** of **ametoctradin**, coupled with its targeted activity against economically significant pathogens, positions it as a valuable tool in integrated pest management programs. Continued research on its environmental fate, particularly the identification of specific microbial degraders and metabolic pathways, will further refine our understanding of its environmental behavior and ecological

impact. As global regulatory frameworks evolve, the availability of reliable analytical methods and high-quality reference standards remains paramount for ensuring both agricultural productivity and environmental protection. [5] [6] [4]

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